1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
3-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA
- 3-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA
Uniqueness
3-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-1-(4-METHYLPHENYL)UREA is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity
Properties
Molecular Formula |
C14H18N4OS |
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Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C14H18N4OS/c1-3-4-5-12-17-18-14(20-12)16-13(19)15-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) |
InChI Key |
KUZHGNSVUZAVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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